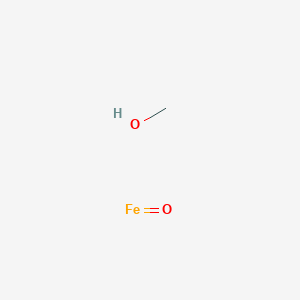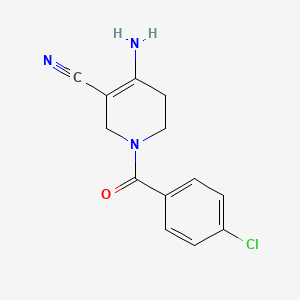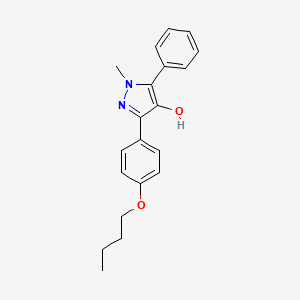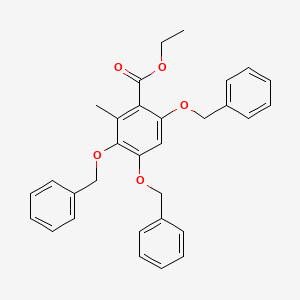![molecular formula C20H15N3O9 B14601563 2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) CAS No. 59919-97-0](/img/structure/B14601563.png)
2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process involves careful control of temperature and reaction time to ensure the desired substitution pattern on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis-1,3-benzenediol
Uniqueness
2,2’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol) is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable subject of study.
属性
CAS 编号 |
59919-97-0 |
|---|---|
分子式 |
C20H15N3O9 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
2,4-bis[(2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H15N3O9/c24-18-12(3-1-5-15(18)21(27)28)7-11-8-14(20(26)17(9-11)23(31)32)10-13-4-2-6-16(19(13)25)22(29)30/h1-6,8-9,24-26H,7,10H2 |
InChI 键 |
LSRIJERPDYDEOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C(=CC=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)


methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)

![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)



